molecular formula C16H16N4O B12626645 4-Ethoxy-6-(2-methylphenyl)pyrido[3,2-d]pyrimidin-2-amine CAS No. 917759-85-4

4-Ethoxy-6-(2-methylphenyl)pyrido[3,2-d]pyrimidin-2-amine

Cat. No.: B12626645
CAS No.: 917759-85-4
M. Wt: 280.32 g/mol
InChI Key: QJHNLMYDERSZDJ-UHFFFAOYSA-N
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Description

4-Ethoxy-6-(2-methylphenyl)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound featuring a pyrido[3,2-d]pyrimidine core, substituted with an ethoxy group at position 4 and a 2-methylphenyl group at position 6. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to kinase inhibitors and antiparasitic agents .

Properties

CAS No.

917759-85-4

Molecular Formula

C16H16N4O

Molecular Weight

280.32 g/mol

IUPAC Name

4-ethoxy-6-(2-methylphenyl)pyrido[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C16H16N4O/c1-3-21-15-14-13(19-16(17)20-15)9-8-12(18-14)11-7-5-4-6-10(11)2/h4-9H,3H2,1-2H3,(H2,17,19,20)

InChI Key

QJHNLMYDERSZDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=CC=C3C)N

Origin of Product

United States

Preparation Methods

The synthesis of 4-Ethoxy-6-(2-methylphenyl)pyrido[3,2-d]pyrimidin-2-amine involves several steps, starting from readily available starting materials. One common synthetic route includes the condensation of 2-aminopyridine with an appropriate aldehyde, followed by cyclization and functionalization steps. The reaction conditions typically involve heating the reactants in the presence of a suitable catalyst and solvent . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale-up and cost-effectiveness.

Chemical Reactions Analysis

4-Ethoxy-6-(2-methylphenyl)pyrido[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Ethoxy-6-(2-methylphenyl)pyrido[3,2-d]pyrimidin-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethoxy-6-(2-methylphenyl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Core Structure Differences

  • Pyrido vs. Thieno Cores: Pyrido[3,2-d]pyrimidines (target compound) exhibit planar aromatic systems conducive to π-π stacking in enzyme binding pockets, whereas thieno[3,2-d]pyrimidines (e.g., Nefextinib) incorporate a sulfur atom, altering electronic properties and solubility .
  • Pyrimidine Derivatives : Simpler pyrimidine cores (e.g., ) lack fused ring systems, reducing structural rigidity but improving synthetic accessibility .

Substituent Effects

  • Electron-Donating vs. Withdrawing Groups : The ethoxy group (target compound) enhances metabolic stability compared to electron-withdrawing groups like trifluoromethyl () or chloro (), which may improve target affinity but reduce bioavailability .

Bioactivity and Therapeutic Potential

  • Kinase Inhibition: Nefextinib’s thieno core and piperidinyl side chain enable potent kinase inhibition, suggesting that pyrido analogs like the target compound could be optimized for similar targets with modified substituents .
  • Antiplasmodial Activity: Thieno[3,2-d]pyrimidines () demonstrate dual-stage antiplasmodial activity, highlighting the scaffold’s versatility; pyrido analogs may require functionalization (e.g., morpholinyl in ) to achieve comparable efficacy .

Biological Activity

4-Ethoxy-6-(2-methylphenyl)pyrido[3,2-d]pyrimidin-2-amine is a compound belonging to the pyridopyrimidine family, which has garnered interest for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C16H16N4O2
  • Molecular Weight : 284.32 g/mol
  • CAS Number : 917759-53-6

The biological activity of 4-Ethoxy-6-(2-methylphenyl)pyrido[3,2-d]pyrimidin-2-amine primarily revolves around its interaction with various molecular targets:

  • Dihydrofolate Reductase (DHFR) : This enzyme is crucial in the synthesis of nucleotides necessary for DNA replication. Inhibition of DHFR can lead to decreased cell proliferation, making this compound a candidate for anticancer applications .
  • Kinase Inhibition : The compound has shown potential as an inhibitor of several kinases involved in signaling pathways that regulate cell growth and survival. This includes tyrosine kinases, which play significant roles in cancer progression .
  • Anti-inflammatory Activity : Similar pyrimidine derivatives have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain. The structure of 4-Ethoxy-6-(2-methylphenyl)pyrido[3,2-d]pyrimidin-2-amine suggests it may exhibit similar properties .

Table 1: Summary of Biological Activities

Activity TypeTargetEffectReference
AnticancerDihydrofolate ReductaseInhibition of cell proliferation
Kinase InhibitionVarious Tyrosine KinasesDisruption of signaling pathways
Anti-inflammatoryCOX EnzymesReduction in PGE2 production

Case Studies and Research Findings

  • Anticancer Studies : Research has indicated that pyridopyrimidine derivatives can effectively inhibit the growth of various cancer cell lines. For instance, a study demonstrated that compounds similar to 4-Ethoxy-6-(2-methylphenyl)pyrido[3,2-d]pyrimidin-2-amine exhibited significant cytotoxic effects against breast cancer cells by targeting DHFR and disrupting nucleotide synthesis .
  • Anti-inflammatory Effects : A comparative study involving pyrimidine derivatives showed that certain analogs could inhibit COX enzymes effectively. The IC50 values for these compounds ranged from 19 μM to 42 μM, indicating a promising anti-inflammatory action that could be mirrored by 4-Ethoxy-6-(2-methylphenyl)pyrido[3,2-d]pyrimidin-2-amine due to structural similarities .
  • Kinase Inhibitory Activity : In vitro assays have revealed that pyridopyrimidine compounds can inhibit specific kinases linked to cancer progression. The efficacy of these compounds suggests that the target compound may also serve as a potent kinase inhibitor, potentially leading to novel cancer therapies.

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